Structural and physicochemical properties of (R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate
Structural and physicochemical properties of (R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate
An In-Depth Technical Guide to (R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate
Introduction
(R)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of pyrrolidine, a five-membered nitrogen heterocycle, it is a component of numerous biologically active compounds. The defined stereochemistry at the C3 position, combined with the orthogonal protecting group strategy (Boc on the nitrogen and benzyl on the hydroxyl group), makes it a versatile intermediate for the synthesis of complex molecular targets.
This guide provides a comprehensive overview of the structural and physicochemical properties of this compound. It details a robust synthetic protocol, purification methods, and a suite of analytical techniques for thorough characterization. The insights provided herein are curated for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this valuable reagent.
Molecular Structure and Chemical Identity
The fundamental identity of (R)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is defined by its unique arrangement of atoms and stereochemistry. The structure features a pyrrolidine ring with a benzyloxy substituent at the chiral C3 position in the (R) configuration. The ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group.
Caption: 2D Structure of the Topic Compound.
Table 1: Chemical Identity and Identifiers
| Property | Value |
| IUPAC Name | tert-Butyl (3R)-3-(benzyloxy)pyrrolidine-1-carboxylate |
| CAS Number | 177947-67-0[1][2] |
| Molecular Formula | C₁₆H₂₃NO₃[1] |
| Molecular Weight | 277.36 g/mol [1] |
| Synonyms | (R)-1-Boc-3-(benzyloxy)pyrrolidine, (R)-N-Boc-3-(benzyloxy)pyrrolidine |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. This compound is typically isolated as an oil and is stable under recommended storage conditions. Due to its N-Boc and benzyl ether functionalities, it exhibits good solubility in a wide range of organic solvents but is insoluble in water.[3]
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical Form | Colorless to pale yellow oil | Visual inspection. |
| Boiling Point | Data not available | Typically purified by chromatography, not distillation. |
| Melting Point | Not applicable (oil) | - |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Hexanes, Methanol, THF | Based on common solvents used for synthesis and purification. |
| Density | Data not available | - |
| Optical Rotation ([α]D) | Data not available | This is a critical parameter that must be determined experimentally to confirm stereochemical integrity. |
| Storage Temperature | -20°C[2] | Recommended for long-term stability to prevent degradation. |
Synthesis and Purification
The most common and reliable synthesis of (R)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate starts from the commercially available chiral precursor, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The synthesis is a classical Williamson ether synthesis.
Expertise & Experience Insight: The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial. It ensures complete deprotonation of the secondary alcohol to form the more nucleophilic alkoxide. Weaker bases like triethylamine are generally insufficient for this transformation. The reaction is performed in an anhydrous aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to ensure the stability of the hydride and solubility of the reagents.
Caption: Synthetic and Purification Workflow.
Step-by-Step Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
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Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: Adding the NaH slowly at 0°C controls the exothermic reaction and the evolution of hydrogen gas, ensuring safety and preventing side reactions.
-
-
Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
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Alkylation: Cool the reaction mixture back to 0°C and add benzyl bromide (BnBr, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Trustworthiness: This self-validating step is critical. The cessation of gas evolution indicates that all reactive hydride has been safely neutralized.
-
-
Extraction: Transfer the mixture to a separatory funnel, dilute with water and ethyl acetate (EtOAc). Separate the layers. Extract the aqueous layer two more times with EtOAc.
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Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step-by-Step Experimental Protocol: Purification
The crude product is purified by flash column chromatography on silica gel.
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Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
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Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
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Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20%).
-
Expertise & Experience Insight: A shallow gradient is often key to separating the product from residual benzyl bromide and other non-polar impurities. The polarity of the eluent is optimized based on TLC analysis of the crude mixture.
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear or pale yellow oil.
Analytical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Caption: Workflow for Analytical Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Disclaimer: The following NMR data is predicted based on the chemical structure and typical chemical shifts for analogous functional groups. Experimental verification is required for lot-specific data.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment (¹H NMR) | Predicted δ (ppm) | Multiplicity | Assignment (¹³C NMR) | Predicted δ (ppm) |
| Phenyl (Ar-H) | 7.25-7.40 | m | Phenyl (Ar-C) | 127.5 - 128.5 |
| Benzyl (-CH₂-Ph) | 4.55 | s | Phenyl (Ar-C, quat.) | ~138.0 |
| Pyrrolidine (CH-O) | ~4.10 | m | Benzyl (-CH₂-Ph) | ~71.0 |
| Pyrrolidine (-NCH₂) | 3.40-3.70 | m | Pyrrolidine (CH-O) | ~78.0 |
| Pyrrolidine (-CH₂-) | 1.90-2.20 | m | Carbamate (C=O) | ~154.5 |
| Boc (-C(CH₃)₃) | 1.47 | s | Boc (-C(CH₃)₃) | ~79.5 |
| - | - | - | Pyrrolidine (-NCH₂) | ~51.0, ~44.0 (diastereotopic) |
| - | - | - | Pyrrolidine (-CH₂-) | ~31.0 |
| - | - | - | Boc (-C(CH₃)₃) | ~28.5 |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Table 4: Expected Mass Spectrometry and Infrared Data
| Technique | Expected Values | Interpretation |
| MS (ESI-TOF) | m/z ~278.17 [M+H]⁺m/z ~300.15 [M+Na]⁺ | Confirms the molecular weight of the compound. |
| IR (Film, cm⁻¹) | ~2975 (C-H, sp³)~1695 (C=O, carbamate)~1400 (Boc group)~1170, ~1100 (C-O, ether & carbamate)~740, ~700 (Aromatic C-H bend) | Confirms the presence of key functional groups. |
Chiral High-Performance Liquid Chromatography (HPLC)
Determining the enantiomeric purity is critical. Chiral HPLC is the standard method.
Expertise & Experience Insight: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating enantiomers of pyrrolidine derivatives.[4] Normal phase (using hexane/isopropanol) often provides better resolution, but reversed-phase methods can be developed for LC-MS compatibility.[5]
-
Column Selection: Choose a suitable polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase Preparation: For normal phase, prepare a mobile phase of n-Hexane and Isopropanol (IPA). A typical starting condition is 95:5 (v/v).
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 0.5 mg/mL).
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Injection and Analysis: Inject the sample and monitor the elution profile using a UV detector (e.g., at 220 nm or 254 nm).
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Data Interpretation: The (R)-enantiomer should elute as a single, sharp peak. To confirm the method's validity, a racemic sample should be injected to show two baseline-separated peaks. The enantiomeric excess (e.e.) is calculated from the peak areas.
Applications in Research and Drug Development
(R)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its primary documented application is as a reactant in the synthesis of potent and selective agonists for the human 5-HT1D serotonin receptor, which are investigated for the treatment of migraines and other neurological disorders.[2][3] The defined stereocenter is often essential for achieving the desired biological activity and receptor-binding affinity.
Handling, Storage, and Safety
As a laboratory chemical, this compound should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[2]
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
While a specific safety data sheet (SDS) for this exact compound is not widely published, data from analogous N-Boc protected pyrrolidines suggests it should be treated as potentially harmful if swallowed or inhaled, and may cause skin and eye irritation.[6]
References
-
UPL NA Inc. (Safety Data Sheet - Devrinol DF-XT). [Link]
-
MDPI. (A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones). [Link]
-
National Center for Biotechnology Information. (PubChem Compound Summary for CID 4416939, 1-Boc-3-pyrrolidinol). [Link]
-
Trulieve. (Certificate of Analysis). [Link]
-
SFA ScholarWorks. (Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes). [Link]
-
University of Puget Sound. (NMR Chemical Shifts). [Link]
-
Phenomenex. (Chiral HPLC Separations Guide). [Link]
-
Chromatography Today. (Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases). [Link]
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